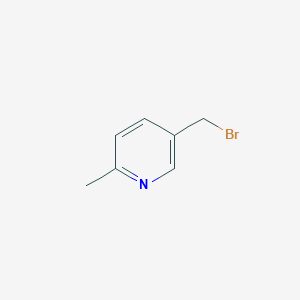

5-(Bromomethyl)-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMHSZNSSOEFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622906 | |

| Record name | 5-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792187-67-8 | |

| Record name | 5-(Bromomethyl)-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Bromomethyl)-2-methylpyridine chemical properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Dossier: 5-(Bromomethyl)-2-methylpyridine

This document provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in contemporary synthetic chemistry. It is designed to serve as a foundational resource for researchers and drug development professionals, offering field-proven insights into its chemical properties, reactivity, synthesis, and strategic applications. Our focus is on elucidating the causality behind experimental choices and providing a self-validating framework for its use in complex molecular design.

Strategic Overview: The Synthetic Value of a Bifunctional Pyridine

This compound (CAS No. 10168-00-0) is a substituted pyridine derivative whose value is rooted in its distinct bifunctional architecture. It integrates a 2-methylpyridine nucleus—a common scaffold in pharmacologically active compounds—with a highly reactive bromomethyl group at the 5-position. This latter feature functions as a potent electrophilic handle, enabling facile covalent modification through nucleophilic substitution reactions.

The pyridine ring itself is a privileged structure in medicinal chemistry, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. The 2-position methyl group provides steric influence and modulates the electronic properties of the ring, while the bromomethyl group serves as a versatile linker. This unique combination allows for the precise installation of the 2-methylpyridine moiety into larger, more complex molecular frameworks, making it an indispensable tool for constructing libraries of potential therapeutic agents and functional materials.

Core Chemical & Physical Properties

A precise understanding of the compound's physicochemical properties is fundamental to its handling, reaction design, and the characterization of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 10168-00-0 | [1][2] |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1][2] |

| Appearance | Off-white to yellow or brown crystalline powder/solid | [1][2] |

| Melting Point | 45-50 °C | [1] |

| Boiling Point | 95-97 °C (at 2 mmHg) | [1] |

| Solubility | Soluble in various organic solvents, including chloroform, dichloromethane, and methanol. | [2] |

Spectroscopic Signature

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is a key identifier. Characteristic peaks are observed at approximately δ 8.35 (s, 1H, H-6), 7.55 (d, 1H, H-4), 7.15 (d, 1H, H-3), 4.45 (s, 2H, -CH₂Br), and 2.50 (s, 3H, -CH₃). The singlet at 4.45 ppm is the hallmark of the reactive benzylic protons.

-

Mass Spectrometry (MS): Mass spectra will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio), providing unambiguous confirmation of the compound's identity. The molecular ion peaks [M]⁺ will appear at m/z 185 and 187. A prominent fragment is often observed at m/z 106, corresponding to the loss of the bromine atom ([M-Br]⁺).

Synthesis Protocol: Radical Bromination of 2,5-Lutidine

The most prevalent and reliable method for synthesizing this compound is the selective free-radical bromination of 2,5-lutidine at the 5-methyl position.

Sources

5-(Bromomethyl)-2-methylpyridine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5-(Bromomethyl)-2-methylpyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond rote procedural descriptions to offer an integrated strategy, emphasizing the causal logic behind experimental choices and the synergy between orthogonal analytical techniques.

Introduction: The Significance of a Versatile Pyridine Building Block

This compound is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of complex molecules with significant biological activity.[1] Its structural components—a pyridine core, a reactive bromomethyl group, and a methyl substituent—provide multiple points for facile functionalization. This versatility makes it a valuable building block for creating compounds targeting a range of therapeutic areas, including neurological disorders and inflammation.[1] Given its role as a foundational precursor, the unambiguous confirmation of its structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data. This guide outlines a self-validating workflow to achieve that certainty.

A Multi-Pronged Analytical Strategy: The Core of Elucidation

No single technique is sufficient for absolute structure determination. A robust elucidation strategy relies on the convergence of data from multiple, independent analytical methods. Each technique provides a unique piece of the structural puzzle, and together, they create a self-consistent and definitive picture. The workflow described herein integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

Caption: Molecular structure of this compound with key atom groups highlighted.

Mass Spectrometry (MS): Confirming Molecular Formula

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. [2]For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.

Trustworthiness & Self-Validation:

The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) creates a distinctive pattern in the mass spectrum. [3]The molecular ion will appear as two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M⁺+2). The observation of this specific isotopic pattern is a self-validating confirmation of the presence of a single bromine atom in the molecule. [4]

Experimental Protocol: Electron Impact (EI) MS

-

Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe or by injection into a GC-MS system.

-

Ionization: Utilize a standard electron impact (EI) energy of 70 eV to induce ionization and fragmentation.

-

Analysis: Scan a mass range sufficient to detect the molecular ion and key fragments (e.g., m/z 40-250).

Expected Mass Spectrometry Data

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Interpretation |

| [M]⁺ | 185 | 187 | ~1:1 | Molecular Ion (C₇H₈BrN)⁺ |

| [M-H]⁺ | 184 | 186 | ~1:1 | Loss of a hydrogen atom |

| [M-Br]⁺ | 106 | - | Single Peak | Loss of the bromine radical, a characteristic fragmentation. |

| [C₆H₆N]⁺ | 92 | - | Single Peak | Likely corresponds to the picolyl cation fragment. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [5]

Expertise & Causality:

The vibrational frequencies of bonds are influenced by the masses of the atoms and the strength of the bonds. For this compound, we expect to see characteristic absorptions for the aromatic C-H stretching, C=C and C=N ring stretching, aliphatic C-H stretching from the methyl and methylene groups, and a C-Br stretching vibration in the fingerprint region. [6]

Experimental Protocol: KBr Pellet Technique

-

Sample Preparation: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring Vibrations [7] |

| ~1220 | C-H In-plane bend | Aromatic |

| 650 - 550 | C-Br Stretch | Bromomethyl Group [6] |

X-ray Crystallography: The Definitive Structure

When absolute, unambiguous 3D structural confirmation is required, single-crystal X-ray crystallography is the gold standard. [8]It provides precise bond lengths, bond angles, and the spatial arrangement of all atoms in the solid state.

Authoritative Grounding:

This technique is particularly decisive when NMR data is ambiguous or when stereochemistry needs to be confirmed. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build an electron density map, from which the atomic structure is solved and refined. [9]While more resource-intensive, the resulting structure is considered definitive proof.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and self-validating analytical workflow. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature, and IR spectroscopy verifies the presence of key functional groups. For ultimate confirmation, X-ray crystallography provides an incontrovertible 3D model. By integrating these techniques, researchers can proceed with confidence, knowing that their foundational building block is structurally sound.

References

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

-

Pharmaffiliates. (2024). The Role of 5-Bromo-2-methylpyridine in Modern Pharmaceutical Synthesis. Retrieved February 2, 2026, from [Link]

- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

ChemBK. (2024). 5-BROMO-2-METHYLPYRIDINE. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved February 2, 2026, from [Link]

-

Oriental Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 2, 2026, from [Link]

-

The Journal of Physical Chemistry. (1955). Correlations of the Infrared Spectra of Some Pyridines. Available at: [Link]

-

Spectroscopy Online. (2019). Halogenated Organic Compounds. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Au(I)-Catalyzed Deoxygenation of Amine N-Oxides]. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2004). Mass spectrometry of halogen-containing organic compounds. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues. Retrieved February 2, 2026, from [Link]

-

Automated Topology Builder. (n.d.). 2-Bromopyridine. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved February 2, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved February 2, 2026, from [Link]

-

Australian Journal of Chemistry. (1967). The infrared spectra of complexes of transition metal halides with substituted pyridines. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2007). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. Retrieved February 2, 2026, from [Link]

-

Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved February 2, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 2, 2026, from [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (1958). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved February 2, 2026, from [Link]

- Google Patents. (2020). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. asianpubs.org [asianpubs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 5-(Bromomethyl)-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 5-(Bromomethyl)-2-methylpyridine, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple listing of data points to offer insights into the experimental determination of these properties, ensuring scientific integrity and practical applicability for researchers in drug development and organic synthesis.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. Understanding its structure is fundamental to interpreting its physical and chemical behavior.

-

IUPAC Name: this compound

-

CAS Number: 145218-19-5

-

Molecular Formula: C₇H₈BrN

-

Molecular Weight: 186.05 g/mol

-

Canonical SMILES: CC1=NC=C(C=C1)CBr

The presence of a bromine atom on the methyl group attached to the pyridine ring at the 5-position significantly influences the molecule's reactivity and physical characteristics, distinguishing it from its isomer, 5-bromo-2-methylpyridine.

Core Physical Properties

A precise understanding of the physical properties of this compound is crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| Boiling Point | 256.3 °C at 760 mmHg | [1] |

| Flash Point | 109 °C | [1] |

| Melting Point | Not available in searched literature | |

| Density | Not available in searched literature | |

| Solubility | Not available in searched literature |

Expert Insight: The high boiling point suggests that vacuum distillation would be the preferred method for purification to prevent thermal decomposition. The flash point indicates that while not highly flammable, appropriate precautions should be taken when heating the compound. The lack of readily available data for melting point, density, and solubility highlights the need for experimental determination for specific applications.

Experimental Determination of Physical Properties

To ensure accuracy and reproducibility, standardized experimental protocols are essential for determining the physical properties of chemical compounds.

Boiling Point Determination

The boiling point is a critical parameter for purification and identification.

Protocol: Thiele Tube Method [2][3]

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil.

-

Heating: Gently heat the side arm of the Thiele tube. Observe the sample for the initial expulsion of air, followed by a steady stream of bubbles from the capillary tube.

-

Observation: Remove the heat source and carefully observe the sample as it cools. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[2]

Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The steady stream of bubbles indicates that the vapor pressure has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the temperature at which the vapor pressure is equal to the external pressure.

Caption: Workflow for Boiling Point Determination via the Thiele Tube Method.

Melting Point Determination (for solid samples)

Should this compound be a solid at room temperature, its melting point would be a key indicator of purity.

Protocol: Capillary Method [4][5][6]

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be lower and the melting range to be broader.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of this compound is vital for reaction setup, workup, and purification.

Protocol: Qualitative Solubility Testing [7][8]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Procedure: To approximately 0.1 g of this compound in a test tube, add 1 mL of the selected solvent.

-

Observation: Agitate the mixture and observe if the solid dissolves completely. If it dissolves, it is considered soluble. If it does not, it is insoluble. For liquids, observe if a single phase (miscible) or two distinct layers (immiscible) form.

-

Acid/Base Solubility: Test solubility in 5% aqueous HCl and 5% aqueous NaOH to assess for basic or acidic functional groups.

Expert Insight: The pyridine nitrogen atom is basic and should lead to solubility in dilute aqueous acid. The overall polarity of the molecule will dictate its solubility in organic solvents.

Spectroscopic Characterization

Spectroscopic data provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the bromomethyl group, and the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of a 2,5-disubstituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Expert Insight: The chemical shift of the methylene protons in the bromomethyl group will be significantly downfield due to the deshielding effect of the adjacent bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the pyridine ring, and a C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

-

Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a doublet (M+ and M+2) of nearly equal intensity.[9][10]

Safety and Handling

While a specific safety data sheet (SDS) for this compound (CAS 145218-19-5) was not found in the initial searches, information for structurally similar compounds suggests the following precautions.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Storage: Store in a cool, dry place away from light and moisture.[1] An inert atmosphere is recommended for long-term storage.

-

Hazards: Based on related structures, this compound may be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[12] It may also cause respiratory irritation.

Expert Insight: The bromomethyl group is a known lachrymator and alkylating agent. Therefore, extreme caution should be exercised to avoid inhalation and skin contact.

Synthesis

While a detailed experimental protocol for the synthesis of the free base of this compound was not found, a method for its hydrobromide salt has been reported.[13] Generally, benzylic bromination of 2,5-dimethylpyridine would be a plausible synthetic route.

Conceptual Synthetic Pathway:

Caption: A plausible synthetic route to this compound.

Expert Insight: The selectivity of bromination at the 5-methyl position over the 2-methyl position would be a key consideration in this synthesis, potentially influenced by steric and electronic factors.

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of this compound. While some data points are readily available, further experimental determination is necessary for a complete physical profile. The provided protocols and expert insights offer a framework for researchers to safely handle, characterize, and utilize this important synthetic intermediate.

References

-

AccelaChemBio. 145218-19-5, 5-Bromo-2-(bromomethyl)pyridine. [Link] (Accessed February 2, 2026).

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link] (Accessed February 2, 2026).

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link] (Accessed February 2, 2026).

-

Chemistry LibreTexts. Solubility. [Link] (Accessed February 2, 2026).

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. [Link] (Accessed February 2, 2026).

-

Royal Society of Chemistry. Mass Spectrometry - The bromine pattern. [Link] (Accessed February 2, 2026).

-

University of Alberta. Experiment (1) Determination of Melting Points. [Link] (Accessed February 2, 2026).

-

University of Technology. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link] (Accessed February 2, 2026).

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link] (Accessed February 2, 2026).

-

YouTube. Bromo pattern in Mass Spectrometry. [Link] (Accessed February 2, 2026).

Sources

- 1. 145218-19-5,5-Bromo-2-(bromomethyl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

5-(Bromomethyl)-2-methylpyridine melting point and boiling point

This guide is structured as an advanced technical whitepaper designed for researchers and medicinal chemists. It prioritizes the distinction between isomeric forms and the practical handling of this unstable intermediate.

Thermodynamic Profile, Synthesis, and Handling of a Reactive Intermediate

Executive Summary & Molecular Identity

5-(Bromomethyl)-2-methylpyridine is a highly reactive alkylating agent commonly used as a "warhead" or linker in medicinal chemistry (e.g., for introducing a methylpyridine moiety into a scaffold via SN2 displacement).[1][2]

Critical Distinction (The "Isomer Trap"): Researchers frequently confuse this compound with its stable ring-brominated isomer.[1] You must verify your target structure before proceeding.

| Feature | Target Compound | Common Confusion |

| Name | This compound | 5-Bromo-2-methylpyridine |

| Structure | Bromine on the side chain (benzylic) | Bromine on the aromatic ring |

| Reactivity | High (Alkylating agent, Lachrymator) | Low (Requires Pd-catalysis/Lithiation) |

| State | Unstable Oil / Low-melting Solid | Stable Crystalline Solid |

| CAS (Free Base) | 79822-46-1 (check specific vendor) | 3430-13-5 |

Physicochemical Properties & Thermodynamic Data[1][5][6]

Due to the high reactivity of the free base (benzylic amine self-alkylation), thermodynamic data is heavily dependent on purity and salt formation.[1]

Melting Point & Boiling Point Profile

| Form | Melting Point (MP) | Boiling Point (BP) | Stability Note |

| Free Base | ~30–40 °C (Predicted/Observed) | Decomposes >100°C | Unstable. Polymerizes upon heating.[1] Do not distill at atm pressure. |

| Hydrobromide Salt | 160–190 °C (Decomposition) | N/A (Ionic Solid) | Preferred Form. Stable solid if kept dry. |

Expert Insight: The free base exists as an oil or waxy solid at room temperature. Attempting to determine a standard boiling point at 760 mmHg will result in degradation (black tar formation) due to intermolecular quaternization (the pyridine nitrogen attacks the electrophilic carbon of a neighboring molecule).

-

Recommendation: Always isolate and store as the Hydrobromide (HBr) salt .

-

Reference Range: Similar isomers (e.g., 3-(bromomethyl)-5-methylpyridine HBr) exhibit MPs in the 162–165 °C range [1].[1]

Synthesis Strategy: Wohl-Ziegler Bromination

The standard industrial and laboratory route involves the radical bromination of 2,5-Lutidine (2,5-Dimethylpyridine) .[1] This reaction requires precise stoichiometry to avoid over-bromination (dibromo impurities).

Reaction Pathway Diagram[2]

Figure 1: Radical bromination pathway.[1] Selectivity for the 5-methyl group over the 2-methyl group is driven by the stability of the resulting radical and steric factors.[1]

Detailed Experimental Protocol

Safety Warning: This reaction generates alkyl bromides which are potent lachrymators (tear gas agents). Perform only in a fume hood.

Reagents:

-

2,5-Lutidine (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (0.95 - 1.0 eq) – Recrystallize NBS from water before use to remove free bromine.[1]

-

AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

-

Solvent: Benzotrifluoride (green alternative) or CCl4 (traditional, toxic).

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,5-lutidine in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS and AIBN.

-

Activation: Heat to reflux (approx. 80°C). The reaction is initiated when the heavy NBS solid (bottom) converts to light succinimide solid (floats to top).

-

Monitoring: Monitor by TLC or 1H NMR. Look for the shift of the methyl peak (approx. 2.3 ppm) to the methylene bromide peak (approx. 4.4 ppm).[3]

-

Stop the reaction before 100% conversion to prevent dibromination.

-

-

Workup (Free Base): Filter off succinimide. Wash filtrate with water and brine. Dry over MgSO4. Concentrate in vacuo at low temperature (<40°C).

-

Salt Formation (Recommended): Dissolve the crude oil in diethyl ether. Add HBr (33% in acetic acid) dropwise. The white precipitate is the stable hydrobromide salt. Filter and wash with cold ether.

Analytical Characterization & Self-Validation

To ensure you have the correct isomer and form, use the following validation checkpoints.

1H NMR Diagnostic Peaks (CDCl3)

-

Starting Material (2,5-Lutidine): Two singlets around 2.3 ppm and 2.5 ppm.[1]

-

Product (5-Bromomethyl):

-

Impurity (Dibromo): If you see a singlet >6.5 ppm (CHBr2), you have over-brominated.

Quality Control Table

| Test | Expected Result | Interpretation |

| Appearance | White to off-white solid (Salt) | Yellow/Orange implies free bromine contamination.[1] |

| Solubility | Soluble in DMSO, MeOH (Salt) | Free base is soluble in DCM/EtOAc. |

| Silver Nitrate Test | Immediate precipitate (AgBr) | Confirms presence of reactive alkyl bromide. |

Storage and Stability (Critical)

-

Hydrolysis: The C-Br bond is labile.[1] Exposure to atmospheric moisture will hydrolyze the compound to the alcohol (5-(Hydroxymethyl)-2-methylpyridine), drastically changing the MP.[1]

-

Storage: Store the HBr salt in a tightly sealed vial, under Argon, at -20°C .

-

Handling: Weigh quickly. Use glass spatulas (avoid metal contact which can catalyze decomposition).

References

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[1][4] Heterocyclic Communications, 21(4), 203–205.

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Bromo-2-methylpyridine (Isomer distinction).[1][2][5][6][7]

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Classic mechanism reference).

Sources

- 1. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 3430-13-5|5-Bromo-2-methylpyridine|BLD Pharm [bldpharm.com]

- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 7. 5-Bromo-6-methylpicolinonitrile [acrospharma.co.kr]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyridine

This guide provides a comprehensive technical overview of the spectroscopic analysis of 5-(Bromomethyl)-2-methylpyridine, a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a deeper understanding of the principles behind the spectroscopic characterization of this versatile molecule. By understanding the "why" behind the data, researchers can more effectively confirm the identity, purity, and structure of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its utility stems from the presence of two reactive sites: the electrophilic bromomethyl group, which is susceptible to nucleophilic substitution, and the pyridine ring, which can be further functionalized. This dual reactivity makes it a key component in the construction of more complex molecules with diverse biological activities. Given its role in the synthesis of high-value compounds, rigorous spectroscopic confirmation of its structure and purity is paramount to ensure the quality and efficacy of the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for an unambiguous determination of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in a shift to lower values (upfield).

For this compound, we can predict the following key signals:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Pyridine-H (positions 3, 4, 6) | 7.0 - 8.5 | Doublet, Doublet of Doublets, Singlet | The protons on the pyridine ring are in the aromatic region and are deshielded by the electronegative nitrogen atom. Their specific shifts and coupling patterns depend on their position relative to the substituents. |

| -CH₂Br | ~4.5 | Singlet | The methylene protons are adjacent to an electron-withdrawing bromine atom, causing a significant downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with. |

| -CH₃ | ~2.5 | Singlet | The methyl protons are attached to the pyridine ring and will appear as a singlet in a region typical for methyl groups attached to an aromatic ring. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Predicted ¹H NMR chemical shift correlations for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.

The expected ¹³C NMR signals for this compound are summarized below:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| Pyridine-C (positions 2, 3, 4, 5, 6) | 120 - 160 | The carbon atoms of the pyridine ring will resonate in the aromatic region. The specific shifts will be influenced by the positions of the nitrogen atom and the substituents. |

| -CH₂Br | 30 - 40 | The carbon of the bromomethyl group is attached to an electronegative bromine atom, causing it to be shifted downfield compared to a standard alkyl carbon. |

| -CH₃ | 20 - 25 | The methyl carbon will appear in the typical upfield region for alkyl groups. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time is typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Predicted ¹³C NMR chemical shift correlations for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation gives rise to a characteristic spectrum.

For this compound, the key expected IR absorption bands are:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂Br) |

| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |

| 1250 - 1000 | C-N stretch | Pyridine ring |

| 700 - 500 | C-Br stretch | Bromomethyl group |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Weight: 186.04 g/mol ), the following observations are expected in the mass spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z ≈ 186, corresponding to the intact molecule with one electron removed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed at m/z ≈ 188, corresponding to the isotope ⁸¹Br.

-

Key Fragmentation Peaks:

-

Loss of Bromine: A significant peak at m/z ≈ 106, corresponding to the loss of a bromine radical ([M-Br]⁺). This is often a very stable and prominent fragment.

-

Loss of Bromomethyl radical: A peak at m/z ≈ 92, corresponding to the loss of the entire bromomethyl group ([M-CH₂Br]⁺).

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion: A Multi-faceted Approach to Structural Verification

The spectroscopic analysis of this compound requires a multi-technique approach for unambiguous structural confirmation and purity assessment. ¹H and ¹³C NMR provide the detailed framework of the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides valuable fragmentation information. By integrating the data from these complementary techniques, researchers can confidently verify the identity and quality of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

PubChem. This compound hydrobromide. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Strategic Synthesis of Pyridine Derivatives: Navigating Key Intermediates from Bench to Pilot Plant

Executive Summary: The "Privileged Structure" Problem

Pyridine rings constitute the core pharmacophore in over 20% of the top 200 marketed drugs, including blockbuster agents like Esomeprazole (PPI), Imatinib (Kinase Inhibitor), and Etoricoxib (COX-2 Inhibitor). However, the "pyridine problem"—its electron-deficient nature rendering it resistant to electrophilic attack and prone to catalyst poisoning—demands a strategic approach to synthesis.

This guide moves beyond basic textbook reactions to focus on key intermediates : the transient or isolable scaffolds that serve as the actual control points for regioselectivity and scalability. We categorize these into three distinct synthetic architectures:

-

Acyclic Precursors: For de novo ring construction.

-

Oxidative Gateways: For C2/C6 functionalization.

-

Metalloid Scaffolds: For C3/C4 cross-coupling.

Acyclic Precursors: The De Novo Assembly Line

When the substitution pattern is too complex for late-stage functionalization, de novo synthesis remains the gold standard. The critical intermediate here is not the pyridine itself, but the 1,4-Dihydropyridine (1,4-DHP) .

The Hantzsch DHP Protocol (Modernized)

Classically, the Hantzsch synthesis produces symmetrical pyridines. Modern process chemistry utilizes flow reactors to manage the exotherm and control the oxidation step of the 1,4-DHP intermediate.

Key Mechanistic Insight: The reaction proceeds through two converging pathways: the formation of a chalcone (from aldehyde + 1 eq.

Experimental Protocol: Continuous Flow Hantzsch Synthesis

Adapted for scalability and safety.[1]

-

Feed A: Benzaldehyde (1.0 eq) + Ethyl Acetoacetate (2.0 eq) in Ethanol.

-

Feed B: Ammonium Acetate (1.2 eq) in Ethanol/Water.

-

Reactor: Heated coil reactor (

, residence time 10 min). -

Oxidation (Telescoped): The output stream is mixed with an oxidant (e.g., DDQ or

) or passed through a packed-bed reactor containing immobilized oxidants to aromatize the 1,4-DHP to the pyridine.

Why this works: The 1,4-DHP intermediate is sensitive to light and air. Telescoping the synthesis and oxidation in a closed flow system prevents degradation and improves yield by >15% compared to batch methods.

Visualization: The Hantzsch Convergence

Caption: The convergent pathway of Hantzsch synthesis highlighting the 1,4-DHP as the pivotal oxidizable intermediate.

The Oxidative Gateway: Pyridine N-Oxides

Direct functionalization of pyridine is difficult due to the inert nature of the C=N bond. The Pyridine N-Oxide is the "master key" intermediate, reversing the electronic bias and activating the C2/C6 positions for nucleophilic attack.

Regioselective C2-Chlorination

Standard electrophilic chlorination fails on electron-deficient pyridines. The N-oxide strategy utilizes an "activation-elimination" mechanism.

Protocol: Deoxygenative Chlorination

-

Activation: Treat Pyridine N-oxide (1.0 eq) with Oxalyl Chloride (1.2 eq) in DCM at

. -

Intermediate Formation: This forms the highly reactive N-chloro-oxypyridinium salt.

-

Nucleophilic Attack: The chloride anion attacks the C2 position (now highly electrophilic).

-

Elimination: Loss of

and CO drives the rearomatization to 2-chloropyridine.

Scientific Integrity Check:

-

Why Oxalyl Chloride? It is superior to

for sensitive substrates because the byproducts are gases ( -

Safety Note: This reaction generates gas rapidly. In large-scale (kilo-lab) settings, the addition rate must be controlled to manage off-gassing.

Visualization: N-Oxide Activation Pathway

Caption: Mechanism of N-Oxide mediated C2-chlorination via the unstable N-acyloxy intermediate.

Metalloid Scaffolds: The Cross-Coupling Pivot

For pharmaceutical applications, installing complex side chains often requires Suzuki-Miyaura coupling.[2][3] The challenge is that pyridyl boronic acids are notoriously unstable (prone to protodeboronation). The Pinacol Boronate Ester (BPin) is the preferred intermediate.

Miyaura Borylation of Chloropyridines

Synthesizing the boronate ester from the halide is often more reliable than lithiation protocols, which require cryogenic conditions (

The "Pyridine Problem" in Coupling:

Strong bases (e.g.,

Optimized Protocol (Miyaura Borylation):

-

Catalyst System:

(1.5 mol%) + XPhos (3 mol%). -

Boron Source:

(1.1 eq). -

Base: KOAc (1.5 eq). Crucial: Weak base prevents side reactions.

-

Solvent: 1,4-Dioxane,

.

Data Summary: Catalyst Performance

| Catalyst Ligand | Yield (%) | Reaction Time | Notes |

| XPhos | 96% | 2 h | Excellent for sterically hindered chlorides. |

| 45% | 12 h | Poor conversion; significant dehalogenation. | |

| S-Phos | 88% | 4 h | Good alternative, slightly slower than XPhos. |

| dppf | 72% | 6 h | Standard, but harder to remove Pd residues. |

Late-Stage Functionalization: The Fluorine Frontier

Fluorinated pyridines are highly desirable for metabolic stability. Traditional Halex (Halogen-Exchange) reactions require harsh conditions (

Modern Approach: Ag-Catalyzed Fluorination

Recent advances allow for late-stage fluorination using Silver(II) Fluoride (

-

Mechanism: Oxidative fluorination.

acts as both the oxidant and the fluorine source, reacting with the pyridine nitrogen to form a radical cation, followed by nucleophilic trapping by fluoride. -

Selectivity: Highly selective for the C2 position (ortho to Nitrogen).

-

Application: This allows for the fluorination of complex drug molecules (e.g., analogs of Vismodegib) in the final step of synthesis, avoiding the carry-through of fluorine in early steps.

References

-

Highly Regioselective Halogenation of Pyridine N-Oxide. Organic Letters (via NIH). [Link]

-

Miyaura Borylation Reaction Protocols. Organic Chemistry Portal. [Link][5]

-

Late-Stage Fluorination of Pyridines. National Institutes of Health (PMC). [Link]

-

Continuous Flow Synthesis of Pyridine Drugs. Journal of Flow Chemistry (via ResearchGate). [Link]

Sources

Methodological & Application

Application Notes & Protocols for 5-(Bromomethyl)-2-methylpyridine in Pharmaceutical Synthesis

Executive Summary

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of 5-(Bromomethyl)-2-methylpyridine (CAS No. 792187-67-8) in pharmaceutical synthesis. This versatile building block serves as a potent electrophile for introducing the (2-methylpyridin-5-yl)methyl moiety, a common structural motif in biologically active compounds. This guide moves beyond simple procedural lists to offer mechanistic insights, validated protocols for key transformations, and practical troubleshooting advice to empower chemists to leverage this reagent's full potential in creating novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

A critical point of clarification is the distinction between This compound and its isomer, 5-Bromo-2-methylpyridine . The former, the subject of this guide, possesses a reactive benzylic-type bromide (Csp³-Br) and is an excellent alkylating agent . The latter features a bromine on the aromatic ring (Csp²-Br) and is primarily used in transition-metal-catalyzed cross-coupling reactions. Understanding this difference is fundamental to its correct application.

Reagent Profile: Physicochemical Properties & Safety

Physicochemical Data

Proper experimental design begins with a thorough understanding of the reagent's physical properties. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 792187-67-8 | [1] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| Boiling Point | ~230.0 °C (Predicted) | [2] |

| Density | ~1.448 g/cm³ (Predicted) | [2] |

| Storage Conditions | 2-8°C, Sealed in dry conditions |

Safety, Handling, and Storage

This compound is a reactive alkylating agent and must be handled with appropriate care. While specific toxicity data is limited, analogous bromomethyl-heterocycles are known irritants and potentially harmful.

-

Hazard Statements: Based on analogous compounds, assume H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), and H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Take precautions against static discharge. Use in a well-ventilated area is mandatory.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area between 2-8°C, as recommended. Protect from moisture and incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the reactivity of the bromomethyl group. This functional group behaves as a benzylic-type halide, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack.

The primary reaction pathway is a nucleophilic aliphatic substitution (Sₙ2) reaction .[5] In this process, a nucleophile (Nu:⁻) attacks the electrophilic carbon, displacing the bromide leaving group. The presence of the electron-withdrawing pyridine ring enhances the electrophilicity of the methylene carbon, making the reagent more reactive than a simple alkyl bromide.

Common nucleophiles in pharmaceutical synthesis that react readily with this reagent include:

-

O-Nucleophiles: Phenols, alcohols (leading to ethers).

-

N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles like indoles, imidazoles, and pyrazoles (leading to secondary and tertiary amines).[6]

-

S-Nucleophiles: Thiols (leading to thioethers).

The choice of base is critical for successful alkylation. The base deprotonates the nucleophile, increasing its nucleophilicity.

-

Strong, non-nucleophilic bases like sodium hydride (NaH) are used for weakly acidic nucleophiles (e.g., indoles, some alcohols) in anhydrous solvents.[7]

-

Milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient for more acidic or more nucleophilic substrates like phenols and amines, and can be used in polar aprotic solvents.

Application Profile: Synthesis of Pharmaceutical Scaffolds

While specific API syntheses naming this compound are not prevalent in publicly accessible literature, the installation of the (2-methylpyridin-5-yl)methyl group is a key step in building complex molecules. For instance, analogues of the non-nucleoside reverse transcriptase inhibitor Nevirapine often involve the alkylation of a heterocyclic core.[7][8] The protocols described below are directly applicable to the synthesis of such analogues and other advanced intermediates.

Detailed Experimental Protocols

The following are robust, generalized protocols for the N- and O-alkylation of common pharmaceutical scaffolds using this compound. These should be adapted and optimized for specific substrates.

Protocol: N-Alkylation of a Heterocyclic Amine

This protocol is suitable for the alkylation of nucleophilic nitrogen atoms in heterocycles such as imidazoles, pyrazoles, or anilines.

Materials:

-

Heterocyclic Amine (Substrate) (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Water & Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the heterocyclic amine (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

-

Solvent Addition: Add anhydrous DMF or MeCN to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a stirrable suspension (typically 0.1-0.2 M concentration relative to the substrate).

-

Reagent Addition: In a separate vial, dissolve this compound (1.1 - 1.2 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 50-80 °C. The causality here is that elevated temperatures increase the reaction rate for less reactive nucleophiles, ensuring the reaction proceeds to completion in a reasonable timeframe (typically 4-16 hours).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and rinse the filter cake with a small amount of EtOAc. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Extraction: Redissolve the residue in EtOAc and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated product.

Protocol: O-Alkylation of a Phenol

This protocol outlines the synthesis of an aryl ether from a phenolic substrate.

Materials:

-

Phenolic Substrate (1.0 eq)

-

This compound (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Water & Brine

Procedure:

-

Reaction Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and dissolve it in anhydrous THF or DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic phenoxide. Anhydrous conditions are critical as NaH reacts violently with water.[7]

-

Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Add a solution of this compound (1.1 eq) in anhydrous THF or DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with EtOAc (3x).

-

Washing and Drying: Combine the organic layers and wash with water (1x) and brine (1x). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl ether.

Workflow Visualization and Troubleshooting

General Alkylation Workflow

The following diagram illustrates the generalized workflow for the Sₙ2 alkylation of a nucleophile using this compound.

Caption: Generalized workflow for nucleophilic substitution using this compound.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Insufficiently strong base. 2. Nucleophile is not reactive enough. 3. Inactive (degraded) alkylating agent. | 1. Switch to a stronger base (e.g., K₂CO₃ to NaH). 2. Increase reaction temperature and/or time. 3. Use a fresh bottle of this compound; store properly at 2-8°C. |

| Formation of Dialkylation Product | 1. For primary amines (R-NH₂), the secondary amine product is often more nucleophilic. 2. Molar ratio of alkylating agent is too high. | 1. Use a larger excess of the starting amine (≥ 3 eq) to favor mono-alkylation. 2. Add the alkylating agent slowly at a lower temperature. 3. Reduce the equivalents of the alkylating agent to ≤ 1.0. |

| Complex Mixture of Products | 1. Reagent degradation. 2. Unstable substrate or product under basic conditions. 3. Quaternization of pyridine nitrogen (over-alkylation). | 1. Ensure inert atmosphere and anhydrous conditions. 2. Use a milder base (e.g., DIPEA, Cs₂CO₃) and lower temperature. 3. Use stoichiometric amounts of the alkylating agent (≤ 1.0 eq) and monitor carefully. |

| Difficult Purification | 1. Residual high-boiling solvent (e.g., DMF). 2. Product is highly polar and streaks on silica gel. | 1. Ensure thorough aqueous work-up to remove DMF. A co-evaporation with heptane can help. 2. Consider reverse-phase chromatography or crystallization. Adding a small amount of triethylamine or acetic acid to the eluent can improve peak shape for basic or acidic compounds, respectively. |

Conclusion

This compound is a valuable and highly reactive building block for pharmaceutical synthesis, enabling the direct installation of the (2-methylpyridin-5-yl)methyl group onto a wide variety of scaffolds. Its efficacy is rooted in its nature as a potent electrophile in Sₙ2 reactions. Successful application hinges on a clear understanding of its reactivity, stringent adherence to safety and handling protocols, and rational selection of bases and reaction conditions tailored to the specific nucleophile. The protocols and insights provided herein serve as a robust foundation for chemists to confidently and effectively utilize this reagent in the pursuit of novel therapeutic agents.

References

-

Acmec Biochemical. 5-BROMOMETHYL-2-METHYL-PYRIDINE,98%. [Online]. Available: [Link]

-

Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Online]. Available: [Link]

-

Molbase. This compound. [Online]. Available: [Link]

-

PubChem. 5-(Bromomethyl)pyridine-2-carbonitrile. [Online]. Available: [Link]

-

Royal Society of Chemistry. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Online]. Available: [Link]

-

GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Online]. Available: [Link]

-

Journal of the Chemical Society C: Organic. A rapid method of N-alkylation of amines. [Online]. Available: [Link]

- Google Patents. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine. [Online].

-

GalChimia. (2010). Alkylation of amines with alkylboronic acids. Synlett 2010 (14), pp 2101–2105. [Online]. Available: [Link]

-

Wikipedia. Amine alkylation. [Online]. Available: [Link]

Sources

- 1. 5-BROMOMETHYL-2-METHYL-PYRIDINE | 792187-67-8 [m.chemicalbook.com]

- 2. 792187-67-8[5-BROMOMETHYL-2-METHYL-PYRIDINE 98%]- Jizhi Biochemical [acmec.com.cn]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Amine alkylation - Wikipedia [en.wikipedia.org]

- 6. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 7. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-(Bromomethyl)-2-methylpyridine in Agrochemical Research

Introduction: The Strategic Value of the Pyridine Moiety in Agrochemicals

The pyridine ring is a cornerstone scaffold in modern agrochemical design, prized for its presence in numerous natural products and its versatile chemical properties. Pyridine derivatives are integral to a wide array of commercially successful fungicides, insecticides, and herbicides, driving significant research and development efforts. Their efficacy often stems from the pyridine ring's ability to act as a bioisostere for other aromatic systems, its metabolic stability, and its capacity to engage in specific interactions with biological targets.

Within this important class of compounds, halogenated pyridine intermediates are of paramount importance as they serve as versatile building blocks for constructing more complex active ingredients. This guide focuses on 5-(Bromomethyl)-2-methylpyridine , a highly reactive intermediate designed for the efficient introduction of the (2-methyl-pyridin-5-yl)methyl moiety into target molecules. While specific, publicly documented examples of marketed agrochemicals derived directly from this intermediate are not prevalent in readily available literature, its chemical architecture makes it an exceptionally valuable tool for the synthesis of novel agrochemical candidates, particularly analogs of existing pesticide classes.

The strategic advantage of this compound lies in its benzylic bromide functionality. The bromomethyl group is a potent electrophile, primed for nucleophilic substitution reactions. This high reactivity allows for the facile coupling of the pyridine core with a wide range of nucleophilic fragments (e.g., amines, thiols, phenols, and carbanions), which are common substructures in biologically active molecules. This application note will provide a detailed overview of its chemical properties, a generalized protocol for its use in lead generation, and a discussion of its potential applications in the synthesis of next-generation agrochemicals.

Core Chemical Principles and Rationale

The utility of this compound is dictated by the chemical reactivity of the C-Br bond. This bond is significantly activated towards nucleophilic attack for two primary reasons:

-

Benzylic-type Stabilization: The carbon atom of the bromomethyl group is adjacent to the pyridine ring. In the transition state of an SN2 reaction, or for the carbocation intermediate in an SN1 reaction, the electron density can be delocalized into the aromatic pyridine system. This stabilization lowers the activation energy of the substitution reaction, making it proceed more readily than with a simple alkyl bromide.

-

Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the fact that it is the conjugate base of a strong acid (HBr).

These factors make this compound an ideal electrophilic partner for a wide range of nucleophiles commonly found in agrochemical scaffolds.

General Protocol for Nucleophilic Substitution

This protocol provides a robust, self-validating framework for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, thiol, or phenol.

Experimental Workflow Diagram

Caption: General workflow for nucleophilic substitution.

Materials and Reagents

| Reagent/Material | Typical Specifications | Purpose |

| This compound | >95% purity | Electrophile |

| Nucleophile (Nu-H) | e.g., substituted aniline, thiophenol, phenol | Nucleophilic partner |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, or NaH | Deprotonates the nucleophile |

| Solvent | Acetonitrile (ACN), Dimethylformamide (DMF), THF | Reaction medium |

| Anhydrous Sodium or Magnesium Sulfate | Reagent grade | Drying agent for organic phase |

| Silica Gel | 60 Å, 230-400 mesh | Stationary phase for chromatography |

| Solvents for Chromatography | Hexanes, Ethyl Acetate (EtOAc) | Mobile phase for chromatography |

Step-by-Step Methodology

-

Preparation:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and the chosen solvent (e.g., ACN, 0.1-0.5 M concentration).

-

Add the base (1.1-1.5 eq for K₂CO₃, Cs₂CO₃, Et₃N; 1.05 eq for NaH). Using a carbonate base is generally safer and sufficient for many nucleophiles. Sodium hydride should be used with caution for less acidic nucleophiles and requires a non-protic solvent like THF or DMF.

-

Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation of the nucleophile. For highly exothermic reactions, cool the flask to 0°C in an ice bath.

-

-

Reaction:

-

Dissolve this compound (1.0-1.1 eq) in a minimal amount of the same reaction solvent.

-

Add the solution of the electrophile dropwise to the stirring nucleophile/base mixture over 5-10 minutes.

-

Once the addition is complete, remove the ice bath (if used) and allow the reaction to stir at room temperature.

-

Causality Check: Slow addition of the electrophile prevents localized high concentrations which could lead to side reactions or uncontrolled exotherms.

-

-

Monitoring (Self-Validation):

-

After 1-2 hours, and then periodically, monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Prepare three lanes on a silica TLC plate: one for the starting nucleophile, one for the this compound, and one for the reaction mixture.

-

Elute with an appropriate solvent system (e.g., 30% EtOAc in hexanes).

-

The reaction is complete when the spot corresponding to the limiting reagent (usually the nucleophile) has been consumed and a new, typically less polar, product spot has appeared.

-

-

Work-up and Isolation:

-

Once the reaction is complete, filter off any solid base (if using K₂CO₃ or Cs₂CO₃).

-

If DMF was used as a solvent, dilute the mixture with a large volume of water and extract with an organic solvent like EtOAc (3x). If ACN or THF was used, concentrate the mixture under reduced pressure, then partition the residue between EtOAc and water.

-

Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final, purified compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Hypothetical Application: Synthesis of Neonicotinoid Analogs

Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects. A common structural feature is a chloropyridinylmethyl group. This compound could be used to synthesize novel neonicotinoid analogs where the chloro-substituent is replaced by a methyl group, potentially altering the compound's selectivity, metabolic stability, and environmental profile.

Conceptual Synthetic Pathway

Caption: Synthesis of a neonicotinoid analog.

Rationale for Analog Synthesis

-

Structure-Activity Relationship (SAR) Studies: Replacing the chlorine atom with a methyl group allows researchers to probe the importance of electronic and steric factors at the 2-position of the pyridine ring for binding to the nAChR. A methyl group is a weak electron-donating group, in contrast to the electron-withdrawing chlorine, which could significantly impact receptor affinity.

-

Metabolic Stability: The metabolic fate of agrochemicals is critical. Altering the substitution pattern on the pyridine ring can block or create new sites for metabolic enzymes (e.g., cytochrome P450s), potentially leading to a more favorable degradation profile in soil or non-target organisms.

-

Intellectual Property: Creating novel, patentable analogs of existing agrochemicals is a primary driver of research in the agrochemical industry.

By following the general protocol outlined above, researchers can systematically react this compound with various nucleophilic fragments characteristic of different pesticide classes to rapidly generate libraries of novel compounds for biological screening.

Conclusion

This compound is a potent and versatile chemical intermediate with significant potential in agrochemical research and discovery. Its activated benzylic bromide functionality provides a reliable chemical handle for the synthesis of complex molecules through nucleophilic substitution. While it may not be a widely documented precursor for current top-selling agrochemicals, its value lies in its utility for creating novel analogs of established pesticide classes, thereby enabling detailed SAR studies and the discovery of new intellectual property. The protocols and conceptual frameworks provided herein offer a solid foundation for any researcher looking to incorporate this valuable building block into their synthetic programs.

References

-

Fortune Business Insights. (2023). Pyridine And Pyridine Derivatives Market Size, Share, 2034. Retrieved February 2, 2026, from [Link]

- Google Patents. (2009).CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

MDPI. (2020). Molecular Mechanism of Action of Neonicotinoid Insecticides. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved February 2, 2026, from [Link]

N-alkylation reaction using 5-(Bromomethyl)-2-methylpyridine

Application Note: Advanced N-Alkylation Protocols using 5-(Bromomethyl)-2-methylpyridine

Executive Summary & Strategic Utility

In modern drug discovery, the This compound moiety serves as a critical bioisostere for benzyl groups. Replacing a phenyl ring with a pyridine core often improves aqueous solubility (via protonation at physiological pH) and reduces lipophilicity (

However, this reagent presents a unique synthetic challenge: Autocatalytic Polymerization. Unlike benzyl bromide, the free base of this compound contains both a nucleophile (the pyridine nitrogen) and an electrophile (the alkyl bromide). Upon isolation or prolonged storage, it undergoes intermolecular self-quaternization, forming insoluble "black tars" that degrade yield and purity.

This guide provides field-proven protocols to bypass this instability using in-situ neutralization and biphasic reaction systems , ensuring high-fidelity N-alkylation of amines, amides, and heterocycles.

Reagent Profile & Critical Handling

Compound: this compound Hydrobromide CAS (Salt): 1159812-63-5 (Generic/Analogous) | PubChem CID: 22145605 Stability Index:

-

HBr Salt: Highly Stable (Solid, White/Off-white). Store at RT, desiccated.

-

Free Base: Unstable (Oil, Pink

Black). Polymerizes within minutes/hours at RT.

The "Golden Rule" of Pyridyl Halides:

Never isolate the free base of this compound for storage. Always generate it in situ or use it immediately in a biphasic system.

Mechanistic Insight: The Pathway

The reaction follows a classic bimolecular nucleophilic substitution (

Competing Pathways:

-

Desired: Nucleophile attacks

. -

Undesired (Self-Quaternization): Pyridine N of one molecule attacks

of another. -

Hydrolysis: Reaction with trace water to form the alcohol (5-(hydroxymethyl)-2-methylpyridine).

To favor Pathway 1, we must maintain a low steady-state concentration of the free base or ensure the target nucleophile is in large excess/high reactivity.

Experimental Protocols

Protocol A: The "In-Situ" Method (Ideal for Secondary Amines)

Best for: Small scale discovery chemistry (100 mg - 5 g).

Principle: The HBr salt is suspended in the reaction solvent. An excess of mild inorganic base neutralizes the salt and scavenges the HBr produced during alkylation.

Materials:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound HBr (1.1 - 1.2 equiv)

-

Base:

(3.0 - 4.0 equiv) or -

Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

-

Preparation: In a dried round-bottom flask, dissolve/suspend the Amine (1.0 eq) in ACN (0.1 M concentration).

-

Base Addition: Add

(3.0 eq). Stir for 10 minutes at Room Temperature (RT). -

Reagent Addition: Add This compound HBr (1.1 eq) directly as a solid.

-

Note: Do not pre-dissolve the reagent in a separate vial to avoid self-reaction.

-

-

Reaction: Heat to 60°C. Monitor by LCMS/TLC.

-

Typical Time: 2–6 hours.

-

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate.[1][2] Partition residue between EtOAc and Water.

-

Purification: Flash chromatography (DCM/MeOH gradients).